Ibotenic Acid

説明

Ibotenic acid has been reported in Amanita gemmata, Amanita muscaria, and other organisms with data available.

Ibotenic acid is a chemical compound that is naturally occurring in the mushrooms Amanita muscaria and Amanita pantherina, among others. Ibotenic acid is a powerful neurotoxin that is used as a brain-lesioning agent and has shown to be highly neurotoxic when injected directly into the brains of mice and rats. In 1960's, ibotenic acid was originally isolated from Amanita ibotengutake in Japan. A. ibotengutake is very like to A. pantherina. (L1141)

A neurotoxic isoxazole (similar to KAINIC ACID and MUSCIMOL) found in AMANITA mushrooms. It causes motor depression, ataxia, and changes in mood, perceptions and feelings, and is a potent excitatory amino acid agonist.

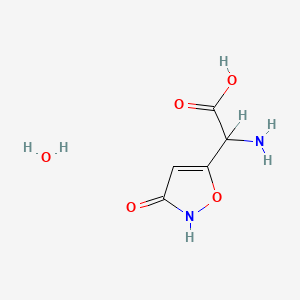

Structure

3D Structure

特性

IUPAC Name |

2-amino-2-(3-oxo-1,2-oxazol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O4/c6-4(5(9)10)2-1-3(8)7-11-2/h1,4H,6H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRJCBFDCFXCWGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ONC1=O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40893771 | |

| Record name | alpha-Amino-2,3-dihydro-3-oxo-5-isoxazoleacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2552-55-8, 60573-88-8 | |

| Record name | (±)-Ibotenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2552-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ibotenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002552558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ibotenic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204850 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Amino-2,3-dihydro-3-oxo-5-isoxazoleacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-amino-2-(3-oxo-2,3-dihydroisoxazol-5-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ibotenic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IBOTENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44AS82FRSI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The History and Application of Ibotenic Acid in Neuroscience Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibotenic acid, a naturally occurring neurotoxin found in Amanita muscaria and Amanita pantherina mushrooms, has played a pivotal role in advancing our understanding of the central nervous system.[1][2] Initially identified in the mid-20th century, its potent excitotoxic properties were soon recognized, establishing it as a valuable tool in neuroscience research.[3] Structurally analogous to the excitatory neurotransmitter glutamate, ibotenic acid acts as a potent agonist at N-methyl-D-aspartate (NMDA) and metabotropic glutamate receptors (mGluRs).[1][3][4] This activity, when harnessed in a controlled manner, allows for the creation of specific, axon-sparing brain lesions, providing invaluable models for studying neurodegenerative diseases, cognitive function, and the intricate circuitry of the brain.[3][5]

This in-depth technical guide provides a comprehensive overview of the history of ibotenic acid in neuroscience research, its mechanism of action, and detailed protocols for its use in creating experimental brain lesions.

Mechanism of Action: Excitotoxicity

Ibotenic acid's primary mechanism of action is excitotoxicity, a process of neuronal death caused by excessive stimulation of excitatory amino acid receptors.[1] It is a non-selective agonist of glutamate receptors, with a strong affinity for NMDA receptors and group I and II metabotropic glutamate receptors.[1] It also weakly activates AMPA and kainate receptors.[1]

The binding of ibotenic acid to NMDA receptors leads to a prolonged influx of Ca²⁺ into the neuron.[1] This calcium overload activates a cascade of intracellular signaling pathways, including the activation of proteases, lipases, and endonucleases, ultimately leading to neuronal apoptosis and necrosis.[1] The excitotoxicity of ibotenic acid can be enhanced by the co-agonist glycine and blocked by the NMDA receptor antagonist dizocilpine (MK-801).[1][4]

Quantitative Data

The following tables summarize key quantitative data for the use of ibotenic acid in neuroscience research.

Table 1: Receptor Binding and Activity

| Receptor Subtype | Agonist Activity (EC₅₀) | Notes |

| NMDA Receptor | Potent Agonist | Primary mediator of neurotoxicity.[1][3][6] |

| mGluR1 | Agonist | Group I mGluR.[1] |

| mGluR5 | Agonist | Group I mGluR.[1] |

| mGluR2 | Agonist | Group II mGluR.[1] |

| mGluR3 | Agonist | Group II mGluR.[1] |

| AMPA/Kainate Receptors | Weak Agonist | [1] |

Table 2: Neurotoxicity Data

| Parameter | Value | Species | Route of Administration |

| LD₅₀ | 38 mg/kg | Mouse | Oral |

| LD₅₀ | 129 mg/kg | Rat | Oral[7] |

Table 3: Common Parameters for Ibotenic Acid-Induced Lesions

| Parameter | Typical Range | Notes |

| Concentration | 1 - 10 mg/mL (6.3 - 63 mM) | Dissolved in phosphate-buffered saline (PBS) at pH 7.4.[1][8][9] |

| Injection Volume | 0.05 - 1 µL per site | [1][10] |

| Injection Rate | 0.1 - 0.2 µL/min | [1][11] |

Experimental Protocols

I. Preparation of Ibotenic Acid Solution

-

Reagents and Materials:

-

Ibotenic acid powder

-

Phosphate-buffered saline (PBS), pH 7.4

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile syringe filters (0.22 µm)

-

-

Procedure:

-

Weigh the desired amount of ibotenic acid powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile PBS (pH 7.4) to achieve the desired concentration (e.g., 10 mg/mL).

-

Vortex the solution until the ibotenic acid is completely dissolved.

-

Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile microcentrifuge tube.

-

Store the solution at -20°C. Ibotenic acid in PBS is stable for up to one year when frozen.[1]

-

II. Stereotaxic Injection of Ibotenic Acid

This protocol provides a general guideline for stereotaxic injection in rodents. Specific coordinates for the target brain region must be determined from a stereotaxic atlas (e.g., Paxinos and Watson).

-

Materials and Equipment:

-

Stereotaxic apparatus

-

Anesthesia system (e.g., isoflurane)

-

Microsyringe pump and syringe (e.g., Hamilton syringe)

-

Drill with a small burr

-

Surgical instruments (scalpel, forceps, etc.)

-

Ophthalmic ointment

-

Antiseptic solution (e.g., Betadine)

-

Suturing material or wound clips

-

Heating pad

-

-

Procedure:

-

Anesthetize the animal using an approved protocol. Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.

-

Place the animal in the stereotaxic apparatus, ensuring the head is level.

-

Apply ophthalmic ointment to the eyes to prevent drying.

-

Shave the fur on the scalp and clean the area with an antiseptic solution.

-

Make a midline incision in the scalp to expose the skull.

-

Identify and clean the bregma and lambda landmarks on the skull.

-

Determine the stereotaxic coordinates for the target brain region.

-

Drill a small burr hole through the skull at the determined coordinates, being careful not to damage the underlying dura mater.

-

Lower the injection needle attached to the microsyringe to the pial surface and record the dorsal-ventral (DV) coordinate.

-

Slowly lower the needle to the target DV coordinate.

-

Infuse the ibotenic acid solution at a slow, controlled rate (e.g., 0.1 µL/min) using the microsyringe pump.[1]

-

After the infusion is complete, leave the needle in place for an additional 2-5 minutes to allow for diffusion and to minimize backflow along the injection track.[9]

-

Slowly retract the needle.

-

Suture the scalp incision or close it with wound clips.

-

Administer post-operative analgesics and monitor the animal during recovery on a heating pad.

-

III. Histological Analysis of Lesions

-

Materials and Equipment:

-

Perfusion pump

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Vibratome or cryostat

-

Microscope slides

-

Staining reagents (e.g., Cresyl violet for Nissl staining)

-

Microscope

-

-

Procedure:

-

At the desired post-lesion time point (typically 7-14 days), deeply anesthetize the animal.

-

Perform a transcardial perfusion with ice-cold PBS followed by 4% PFA to fix the brain tissue.

-

Dissect the brain and post-fix it in 4% PFA overnight at 4°C.

-

Cryoprotect the brain by incubating it in a sucrose solution (e.g., 30% sucrose in PBS) until it sinks.

-

Section the brain into coronal or sagittal sections of a desired thickness (e.g., 40 µm) using a vibratome or cryostat.

-

Mount the sections onto microscope slides.

-

Perform histological staining to visualize the lesion. Nissl staining with Cresyl violet is commonly used to identify areas of neuronal loss.

-

Examine the sections under a microscope to assess the extent and location of the lesion. The lesioned area will be characterized by a significant reduction in the number of stained neurons compared to the contralateral, unlesioned hemisphere or sham-operated controls.[12]

-

Visualizations

Signaling Pathways

Caption: Ibotenic acid signaling pathways leading to excitotoxicity.

Experimental Workflow

Caption: Experimental workflow for ibotenic acid-induced brain lesions.

References

- 1. Ibotenic acid - Wikipedia [en.wikipedia.org]

- 2. Glutamate and aspartate agonists structurally related to ibotenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The Discovery and Characterization of Targeted Perikaryal-Specific Brain Lesions With Excitotoxins [frontiersin.org]

- 4. Ibotenic acid mediates neurotoxicity and phosphoinositide hydrolysis by independent receptor mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ibotenic acid-induced neuronal degeneration: a morphological and neurochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NMDA receptor agonists derived from ibotenic acid. Preparation, neuroexcitation and neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mjms.modares.ac.ir [mjms.modares.ac.ir]

- 9. researchgate.net [researchgate.net]

- 10. Age and dose-related effects of hippocampal ibotenic acid on lesion size, mortality, and nonspatial working memory in infant rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Applying Stereotactic Injection Technique to Study Genetic Effects on Animal Behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Discovery and Characterization of Ibotenic Acid from Amanita muscaria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibotenic acid, a potent neurotoxin and structural analogue of the neurotransmitter glutamate, is a key psychoactive isoxazole derivative found in Amanita muscaria and related mushrooms. Its discovery in the 1960s marked a significant milestone in neuropharmacology, providing a valuable tool for probing the function of excitatory amino acid receptors. This technical guide provides an in-depth overview of the discovery, isolation, structural elucidation, and pharmacology of ibotenic acid. It includes a compilation of quantitative data, detailed experimental protocols for its analysis, and visualizations of its principal signaling pathways.

Introduction

The iconic fly agaric mushroom, Amanita muscaria, has a long and storied history in various cultures for its psychoactive properties.[1] Scientific investigation into its active principles in the mid-20th century led to the isolation and characterization of ibotenic acid and its decarboxylated derivative, muscimol. Ibotenic acid's structural similarity to glutamate, the primary excitatory neurotransmitter in the central nervous system, makes it a powerful agonist at glutamate receptors, particularly N-methyl-D-aspartate (NMDA) and group I and II metabotropic glutamate receptors (mGluRs).[1] This activity underlies its neurotoxic effects and its utility as a brain-lesioning agent in neuroscience research.[1] This document serves as a comprehensive technical resource on the foundational aspects of ibotenic acid research.

Discovery and Initial Characterization

The isolation and structural elucidation of ibotenic acid were independently achieved by several research groups in the mid-1960s. A Japanese group led by Takemoto, Nakajima, and Sakuma first reported the isolation of a flycidal constituent they named "ibotenic acid" from Amanita muscaria and Amanita pantherina in 1964.[2] Concurrently, Eugster and his colleagues in Switzerland isolated and characterized "premuscimol," which was later identified as ibotenic acid.[3]

Physicochemical and Spectroscopic Data

The initial characterization of ibotenic acid relied on a combination of elemental analysis, determination of physical constants, and spectroscopic methods. This data was crucial for deducing its chemical structure.

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₂O₄ | [4] |

| Molecular Weight | 158.11 g/mol | [4] |

| Melting Point | 151-152 °C (anhydrous, with decomposition) | [1] |

| IUPAC Name | (S)-2-amino-2-(3-hydroxyisoxazol-5-yl)acetic acid | [1] |

| Solubility | Readily soluble in water; less soluble in ethanol and organic solvents. | [1] |

Table 1: Physicochemical Properties of Ibotenic Acid

| Spectroscopic Data | Key Observations |

| ¹H-NMR | Signals corresponding to a proton on the isoxazole ring, a methine proton, and exchangeable protons of the amino and carboxyl groups. |

| ¹³C-NMR | Resonances indicating the presence of a carboxyl carbon, a methine carbon, and carbons of the isoxazole ring. |

| Infrared (IR) Spectroscopy | Absorption bands characteristic of amino acid functional groups (N-H, C=O, O-H) and the isoxazole ring. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight; characteristic fragmentation pattern including the loss of CO₂ and H₂O.[5][6][7] |

Table 2: Summary of Spectroscopic Data for Ibotenic Acid

Experimental Protocols

Original Isolation and Purification (General Method)

The pioneering work of Takemoto and Eugster's groups likely involved a multi-step process to isolate ibotenic acid from the fungal material.

Experimental Workflow for Ibotenic Acid Isolation

References

- 1. Ibotenic acid - Wikipedia [en.wikipedia.org]

- 2. [ISOLATION OF A FLYCIDAL CONSTITUENT "IBOTENIC ACID" FROM AMANITA MUSCARIA AND A. PANTHERINA] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ibotenic Acid | C5H6N2O4 | CID 1233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Determination of ibotenic acid and muscimol in plasma by liquid chromatography-triple quadrupole mass spectrometry with bimolecular dansylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of Ibotenic Acid on NMDA Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibotenic acid, a naturally occurring neurotoxin found in Amanita muscaria and related mushrooms, serves as a potent agonist for ionotropic and metabotropic glutamate receptors.[1][2] Its neurotoxic properties are primarily mediated through its strong activation of the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity, learning, and memory.[3][4] Overactivation of NMDA receptors by ibotenic acid leads to excitotoxicity, a process implicated in various neurodegenerative disorders.[4] This technical guide provides a comprehensive overview of the mechanism of action of ibotenic acid on NMDA receptors, detailing its binding characteristics, downstream signaling cascades, and the experimental protocols used to elucidate these interactions.

Mechanism of Action

Ibotenic acid acts as a potent agonist at the glutamate binding site on the GluN2 subunit of the NMDA receptor.[1] As a conformationally-restricted analog of glutamate, it effectively mimics the endogenous ligand, triggering the opening of the receptor's ion channel.[2] The binding of ibotenic acid, in conjunction with the co-agonist glycine or D-serine at the GluN1 subunit, induces a conformational change that removes the voltage-dependent magnesium (Mg2+) block from the channel pore. This allows for a significant influx of calcium ions (Ca2+) into the neuron.[2]

The subsequent surge in intracellular Ca2+ concentration is the primary trigger for ibotenic acid-induced excitotoxicity.[2] This calcium overload activates a cascade of downstream signaling pathways, including the activation of calcium/calmodulin-dependent protein kinase II (CaMKII).[2] Activated CaMKII, along with other calcium-dependent enzymes, contributes to the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[2] The sustained elevation of intracellular calcium ultimately results in neuronal cell death.[2] The neurotoxic effects of ibotenic acid can be attenuated by NMDA receptor antagonists, highlighting the central role of this receptor in its mechanism of action.[3]

Quantitative Data

The following table summarizes the available quantitative data for the activity of ibotenic acid.

| Parameter | Value | Receptor/System | Reference |

| EC50 (Neurotoxicity) | 77.3 ± 8 µM | Cortical Neurons | [5] |

| EC50 (mGluR1a) | 43 µM | Metabotropic Glutamate Receptor 1a | [6] |

| EC50 (mGluR2) | 110 µM | Metabotropic Glutamate Receptor 2 | [6] |

| EC50 (mGluR5a) | 17 µM | Metabotropic Glutamate Receptor 5a | [6] |

Signaling Pathway

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Determining EC50

This protocol outlines the determination of the half-maximal effective concentration (EC50) of ibotenic acid on NMDA receptors expressed in a cellular system (e.g., cultured neurons or Xenopus oocytes expressing recombinant NMDA receptors).

1. Cell Preparation:

- Culture primary neurons or transfect a suitable cell line (e.g., HEK293 cells or Xenopus oocytes) with cDNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subunit).

- Plate cells on coverslips for recording.

2. Solutions:

- External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 10 µM EDTA, and 100 µM glycine. Adjust pH to 7.2 with NaOH.

- Internal (Pipette) Solution (in mM): 130 CsCl, 10 BAPTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

- Ibotenic Acid Stock Solution: Prepare a high-concentration stock solution of ibotenic acid in the external solution. Perform serial dilutions to obtain a range of concentrations to be tested (e.g., 1 µM to 1 mM).

3. Recording Procedure:

- Establish a whole-cell patch-clamp configuration on a selected cell.

- Voltage-clamp the cell at a holding potential of -60 mV.

- Apply the external solution containing a saturating concentration of the co-agonist glycine (100 µM).

- Using a fast-perfusion system, apply increasing concentrations of ibotenic acid to the cell for a fixed duration (e.g., 2-5 seconds) to evoke inward currents.

- Record the peak amplitude of the inward current at each concentration.

- Ensure a sufficient wash-out period between applications to allow for receptor recovery.

4. Data Analysis:

- Normalize the peak current amplitude at each ibotenic acid concentration to the maximal current response.

- Plot the normalized current as a function of the logarithm of the ibotenic acid concentration.

- Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Competitive Radioligand Binding Assay for Determining Ki

This protocol describes a method to determine the binding affinity (Ki) of ibotenic acid for the NMDA receptor using a competitive binding assay with a radiolabeled antagonist.

1. Membrane Preparation:

- Homogenize brain tissue (e.g., rat cortex) or cells expressing NMDA receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

- Centrifuge the homogenate at low speed to remove nuclei and large debris.

- Centrifuge the supernatant at high speed to pellet the membranes.

- Wash the membrane pellet multiple times by resuspension and centrifugation.

- Resuspend the final pellet in the binding buffer and determine the protein concentration.

2. Binding Assay:

- Prepare a series of dilutions of unlabeled ibotenic acid.

- In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653 or [³H]CPP), and varying concentrations of ibotenic acid.

- To determine non-specific binding, include tubes with an excess of a non-radiolabeled, high-affinity NMDA receptor antagonist.

- Incubate the mixture at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

- Terminate the binding reaction by rapid filtration through glass fiber filters.

- Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

3. Data Analysis:

- Measure the radioactivity retained on the filters using liquid scintillation counting.

- Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of ibotenic acid.

- Plot the percentage of specific binding as a function of the logarithm of the ibotenic acid concentration.

- Fit the data to a one-site competition curve to determine the IC50 value (the concentration of ibotenic acid that inhibits 50% of the specific binding of the radioligand).

- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram

References

- 1. NMDA receptor agonists derived from ibotenic acid. Preparation, neuroexcitation and neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ibotenic acid - Wikipedia [en.wikipedia.org]

- 3. Frontiers | The Discovery and Characterization of Targeted Perikaryal-Specific Brain Lesions With Excitotoxins [frontiersin.org]

- 4. Intrahippocampal Administration of Ibotenic Acid Induced Cholinergic Dysfunction via NR2A/NR2B Expression: Implications of Resveratrol against Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hoelzel-biotech.com [hoelzel-biotech.com]

- 6. Ibotenic acid | NMDA receptor agonist | Hello Bio [hellobio.com]

An In-depth Technical Guide on the Core Chemical Structure and Properties of Ibotenic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibotenic acid is a potent neurotoxin and a conformationally restricted analog of the neurotransmitter glutamate.[1] Found naturally in mushrooms of the Amanita genus, such as Amanita muscaria and Amanita pantherina, it is a valuable pharmacological tool for neuroscience research, particularly in the creation of animal models for neurodegenerative diseases.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of ibotenic acid, with a focus on its mechanism of action and experimental applications.

Chemical Structure and Physicochemical Properties

Ibotenic acid, systematically named (S)-2-amino-2-(3-hydroxyisoxazol-5-yl)acetic acid, is a heterocyclic non-proteinogenic amino acid.[1] Its structure features an isoxazole ring, which imposes conformational constraints on the molecule, making it a specific agonist for certain glutamate receptor subtypes.

Table 1: Chemical and Physical Properties of Ibotenic Acid

| Property | Value | Reference(s) |

| IUPAC Name | (S)-2-amino-2-(3-hydroxyisoxazol-5-yl)acetic acid | [1] |

| Synonyms | Ibotenate, Premuscimol | [1] |

| Molecular Formula | C₅H₆N₂O₄ | [1] |

| Molar Mass | 158.11 g/mol | [1] |

| Melting Point | 151-152 °C (anhydrous), 144-146 °C (monohydrate) | [1] |

| Solubility | Water: 1 mg/mL; 0.1 M NaOH: 10.7 mg/mL; 0.1 M HCl: 4.7 mg/mL | [1] |

| pKa (Predicted) | Acidic: 1; Basic: 6.97 | [3] |

Spectroscopic Data

-

NMR Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of ibotenic acid. Predicted chemical shifts can be calculated, and experimental data would be obtained from purified samples dissolved in a suitable deuterated solvent, such as D₂O.

-

FTIR Spectroscopy: FTIR analysis, typically using a KBr pellet, would reveal characteristic absorption bands corresponding to the functional groups present in ibotenic acid, such as O-H, N-H, C=O, and C=N vibrations.

-

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of ibotenic acid. For analytical purposes using LC-MS/MS, the ion transition m/z 159 -> 113 is commonly monitored.[4]

Biological Activity and Mechanism of Action

Ibotenic acid's primary biological activity stems from its role as a potent agonist at ionotropic and metabotropic glutamate receptors.[1]

Receptor Binding Profile

Ibotenic acid exhibits a broad spectrum of activity at glutamate receptors, with a preference for N-methyl-D-aspartate (NMDA) receptors.

Table 2: Receptor Binding and Functional Activity of Ibotenic Acid

| Receptor Subtype | Activity | Effect | Reference(s) |

| NMDA Receptors | Potent Agonist | Excitotoxicity, Neurotoxicity | [1] |

| Metabotropic Glutamate Receptors (mGluRs) | Group I (mGluR1, mGluR5) and Group II (mGluR2, mGluR3) Agonist | Modulation of synaptic transmission | [1] |

| AMPA/Kainate Receptors | Weak Agonist | Minor contribution to excitotoxicity | [1] |

| EC₅₀ (Cortical Neurons) | 77.3 ± 8 µM | Neurotoxicity | [5] |

Excitotoxicity Signaling Pathway

The neurotoxic effects of ibotenic acid are primarily mediated through the overactivation of NMDA receptors, leading to a cascade of events known as excitotoxicity.

Upon binding to the NMDA receptor, ibotenic acid induces a conformational change that opens the ion channel, leading to a massive influx of calcium ions (Ca²⁺).[1] This surge in intracellular Ca²⁺ activates a variety of downstream enzymes, including nitric oxide synthase (NOS), calpains, and protein kinase C (PKC). The activation of these enzymes contributes to mitochondrial dysfunction and the generation of reactive oxygen species (ROS), ultimately leading to neuronal cell death through apoptosis and necrosis.[1]

Experimental Protocols

In Vivo Neurotoxicity: Stereotaxic Injection in Rats

This protocol describes a standard procedure for inducing excitotoxic lesions in the rat hippocampus using ibotenic acid.

Materials:

-

Ibotenic acid

-

Sterile phosphate-buffered saline (PBS), pH 7.4

-

Anesthetic (e.g., isoflurane or ketamine/xylazine mixture)

-

Stereotaxic apparatus

-

Hamilton syringe with a 30-gauge needle

-

Surgical tools

Procedure:

-

Preparation of Ibotenic Acid Solution: Dissolve ibotenic acid in sterile PBS to a final concentration of 10 µg/µL.[6] Filter-sterilize the solution.

-

Animal Preparation: Anesthetize the rat and place it in the stereotaxic apparatus. Ensure the head is level.

-

Surgical Procedure: Make a midline incision on the scalp to expose the skull. Identify bregma.

-

Injection Coordinates: Based on a rat brain atlas, determine the coordinates for the target region (e.g., for the CA1 region of the hippocampus: AP: -3.0 mm, L: ±2.0 mm, V: -2.8 mm from bregma).[4]

-

Craniotomy: Drill a small burr hole at the determined coordinates.

-

Injection: Slowly lower the syringe needle to the target depth. Infuse 0.1 µL of the ibotenic acid solution at a rate of 0.1 µL/min.[6]

-

Post-injection: Leave the needle in place for an additional 5 minutes to allow for diffusion and prevent backflow.

-

Closure: Slowly retract the needle and suture the incision.

-

Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Ibotenic acid-induced neuronal degeneration: a morphological and neurochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preliminary study on the time-correlation changes in brain neurotransmitters of mice exposed to mushroom toxin ibotenic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Ibotenic Acid: A Technical Guide to a Naturally Occurring Neurotoxin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibotenic acid is a potent neurotoxin naturally found in several species of Amanita mushrooms, most notably Amanita muscaria and Amanita pantherina.[1] As a structural analog of the neurotransmitter glutamate, ibotenic acid exerts its neurotoxic effects through the overstimulation of glutamate receptors, leading to a cascade of events culminating in neuronal death. This process, known as excitotoxicity, makes ibotenic acid a valuable tool in neuroscience research for creating specific brain lesions to study neurodegenerative diseases and brain function.[2] This in-depth technical guide provides a comprehensive overview of ibotenic acid, its mechanisms of action, experimental protocols for its use, and the associated signaling pathways.

Physicochemical Properties and Receptor Affinity

Ibotenic acid is a conformationally-restricted analogue of glutamate, which allows it to act as a potent agonist at several glutamate receptors.[1] Its primary targets are the N-methyl-D-aspartate (NMDA) receptors and the group I and II metabotropic glutamate receptors (mGluRs).[1]

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₂O₄ | [1] |

| Molar Mass | 158.11 g/mol | [1] |

| Primary Targets | NMDA receptors, Group I mGluRs (mGluR1, mGluR5), Group II mGluRs (mGluR2, mGluR3) | [1] |

| EC₅₀ for Neurotoxicity (Cortical Neurons) | 77.3 ± 8 µM | [3] |

Mechanism of Neurotoxicity: Excitotoxicity

The neurotoxicity of ibotenic acid is primarily mediated by its agonistic activity at NMDA and group I metabotropic glutamate receptors, leading to excessive neuronal excitation.

NMDA Receptor Activation and Calcium Influx

Activation of NMDA receptors by ibotenic acid leads to the opening of their associated ion channels, resulting in a massive influx of calcium ions (Ca²⁺) into the neuron. This uncontrolled increase in intracellular calcium is a critical initiating event in the excitotoxic cascade.

Metabotropic Glutamate Receptor Activation and Downstream Signaling

Ibotenic acid is also a potent agonist of group I mGluRs (mGluR1 and mGluR5). These receptors are coupled to Gq/11 G-proteins.[4][5] Activation of these receptors initiates the following signaling pathway:

-

G-protein activation: The Gq/11 protein is activated.

-

Phospholipase C (PLC) activation: The activated Gαq/11 subunit stimulates phospholipase Cβ (PLCβ) isoforms, including PLCβ1, PLCβ2, and PLCβ3.[4][6][7]

-

Second messenger production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Intracellular calcium release: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium, further contributing to the calcium overload initiated by NMDA receptor activation.

Downstream Consequences of Calcium Overload

The excessive intracellular calcium concentration triggers several neurotoxic pathways:

-

Activation of Deleterious Enzymes: High calcium levels activate various enzymes that can damage cellular components, including proteases, phospholipases, and endonucleases.

-

Mitochondrial Dysfunction: Mitochondria sequester excess calcium, which disrupts their function, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).

-

Oxidative Stress: The overproduction of ROS, such as superoxide (O₂⁻) and hydrogen peroxide (H₂O₂), by enzymes like NADPH oxidase and dysfunctional mitochondria, leads to oxidative stress.[5][8] This damages lipids, proteins, and DNA, contributing to neuronal death.

Experimental Protocols

Ibotenic acid is widely used to create excitotoxic lesions in specific brain regions of animal models. This allows researchers to study the function of the lesioned area and to model neurodegenerative diseases.

Stereotaxic Injection of Ibotenic Acid for Brain Lesions

This protocol describes the general procedure for creating excitotoxic lesions in the rat brain using ibotenic acid. Specific coordinates will vary depending on the target brain region and the animal model.

Materials:

-

Ibotenic acid solution (e.g., 10 mg/ml in phosphate-buffered saline, pH 7.4)

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane)

-

Hamilton syringe with a fine-gauge needle

-

Surgical tools (scalpel, drill, etc.)

-

Suturing material

-

Animal model (e.g., adult rat)

Procedure:

-

Anesthesia: Anesthetize the animal using an approved protocol.

-

Stereotaxic Mounting: Secure the animal in the stereotaxic apparatus.

-

Surgical Preparation: Shave the scalp, and clean the area with an antiseptic solution. Make a midline incision to expose the skull.

-

Coordinate Determination: Using a stereotaxic atlas, determine the coordinates (anterior-posterior, medial-lateral, and dorsal-ventral) for the target brain region. Bregma is typically used as the reference point.

-

Craniotomy: Drill a small burr hole in the skull at the determined coordinates.

-

Injection: Slowly lower the injection needle to the target depth. Infuse a small volume of the ibotenic acid solution (e.g., 0.1-0.5 µL) over several minutes.

-

Post-injection: Leave the needle in place for a few minutes to allow for diffusion and to minimize backflow along the injection track. Slowly withdraw the needle.

-

Closure: Suture the incision.

-

Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring.

Example Stereotaxic Coordinates for Rat Brain Lesions:

| Target Region | Anterior-Posterior (from Bregma) | Medial-Lateral (from Midline) | Dorsal-Ventral (from Skull) | Reference |

| Nucleus Basalis Magnocellularis | -0.9 mm | 2.6 mm | - | [9] |

| Ventral Hippocampus | - | - | - | [10] |

| Dorsal Striatum | - | - | - | [11] |

Note: These are example coordinates and should be optimized for each specific experiment and animal strain.

Histological Assessment of Neuronal Damage

Following the creation of an excitotoxic lesion, histological staining is used to visualize and quantify the extent of neuronal loss.

Cresyl violet is a basic aniline dye that stains the Nissl substance (rough endoplasmic reticulum) in the cytoplasm of neurons.[12] Healthy neurons will appear dark purple, while areas of neuronal loss will show a lack of staining.

Procedure (for paraffin-embedded sections):

-

Deparaffinization: De-wax sections in xylene.[13]

-

Rehydration: Rehydrate sections through a graded series of ethanol to water.[13]

-

Staining: Stain in 0.1% Cresyl Violet solution for 4-15 minutes.[13]

-

Differentiation: Briefly rinse in 70% ethanol and, if necessary, differentiate in an acidic ethanol solution to remove excess stain.[13]

-

Dehydration and Mounting: Dehydrate sections through a graded series of ethanol, clear in xylene, and mount with a coverslip.[13]

NADPH-diaphorase is an enzyme that is identical to neuronal nitric oxide synthase (nNOS).[14] A subset of interneurons that are relatively resistant to excitotoxic insults stain intensely with this method, providing a useful marker to delineate the extent of the lesion.[15]

Procedure (for free-floating sections):

-

Incubation: Incubate free-floating brain sections in a solution containing β-NADPH, nitro blue tetrazolium (NBT), and Triton X-100 at 37°C.[16]

-

Monitoring: Monitor the color reaction until the desired staining intensity is achieved.

-

Washing: Wash the sections in buffer.

-

Mounting: Mount the sections onto slides, air dry, and coverslip.

Quantitative Analysis of Neurotoxicity

The neurotoxic effects of ibotenic acid are dose-dependent.[17] Higher concentrations and larger injection volumes generally result in a greater area of neuronal loss. The hippocampus is a brain region particularly susceptible to the neurotoxic effects of ibotenic acid.[17][18]

| Parameter | Observation | Reference |

| Dose-Response | Neuronal loss in the hippocampus is dose-dependent with respect to ibotenic acid concentration. | [4] |

| Regional Vulnerability | Ibotenic acid causes a marked disappearance of nerve cells in the striatum, hippocampal formation, substantia nigra, and piriform cortex. | [18] |

| Comparison to Kainate | Ibotenic acid is 5-10 times less toxic than kainic acid and produces more discrete, spherical lesions. | [19] |

Conclusion

Ibotenic acid is a powerful and widely used neurotoxin in neuroscience research. Its ability to induce excitotoxicity through the over-activation of glutamate receptors provides a valuable model for studying the mechanisms of neuronal death in various neurological disorders. A thorough understanding of its mechanisms of action, along with the careful application of stereotaxic and histological techniques, is essential for its effective and reproducible use in the laboratory. This guide provides a foundational resource for researchers and professionals working with this important research tool.

References

- 1. Ibotenic acid - Wikipedia [en.wikipedia.org]

- 2. Frontiers | The Discovery and Characterization of Targeted Perikaryal-Specific Brain Lesions With Excitotoxins [frontiersin.org]

- 3. hoelzel-biotech.com [hoelzel-biotech.com]

- 4. PHOSPHOLIPASE C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactive Oxygen Species: Physiological and Physiopathological Effects on Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phospholipase C-beta 1 is a GTPase-activating protein for Gq/11, its physiologic regulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of phospholipase C β by Gβγ and Gαq involves C-terminal rearrangement to release auto-inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Nucleus basalis magnocellularis: optimal coordinates for selective reduction of choline acetyltransferase in frontal neocortex by ibotenic acid injections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ibotenic acid lesion of the ventral hippocampus differentially affects dopamine and its metabolites in the nucleus accumbens and prefrontal cortex in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. innoprot.com [innoprot.com]

- 12. neurosciencecourses.com [neurosciencecourses.com]

- 13. Cresyl Violet Staining (Nissl Staining) — The Open Lab Book v1.0 [theolb.readthedocs.io]

- 14. Molecular bases of NMDA receptor subtype-dependent properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Histochemical characterization of neuronal NADPH-diaphorase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Age and dose-related effects of hippocampal ibotenic acid on lesion size, mortality, and nonspatial working memory in infant rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Ibotenic acid-induced neuronal degeneration: a morphological and neurochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Comparison of ibotenate and kainate neurotoxicity in rat brain: a histological study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of Excitotoxicity: An In-depth Technical Guide to Early Ibotenic Acid Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The concept of excitotoxicity, wherein the very neurotransmitters responsible for normal brain function can, in excess, lead to neuronal death, is a cornerstone of modern neuroscience. This principle underpins our understanding of a vast array of neurological disorders, from stroke and epilepsy to chronic neurodegenerative diseases. The journey to this understanding was pioneered by early researchers who meticulously characterized the neurotoxic effects of excitatory amino acids. Among these, ibotenic acid, a potent glutamate analog, emerged as a crucial tool for its ability to create discrete, axon-sparing lesions, thereby allowing for the precise dissection of neural circuits. This technical guide delves into the seminal early research on ibotenic acid and its role in elucidating the mechanisms of excitotoxicity, providing a detailed overview of the experimental protocols, quantitative data, and the foundational understanding of the signaling pathways involved.

The story of excitotoxicity begins with the investigation of monosodium glutamate (MSG) by Dr. John W. Olney in the late 1960s. His work demonstrated that systemic administration of glutamate to infant mice resulted in predictable patterns of neuronal death in specific brain regions.[1] This led to the hypothesis that excessive stimulation of excitatory amino acid receptors could be neurotoxic.[1] The search for more potent and specific tools led researchers to ibotenic acid, a naturally occurring neurotoxin found in Amanita mushrooms.[2] Early comparative studies, notably by researchers like Schwarcz and Coyle, established ibotenic acid as a superior alternative to other excitotoxins like kainic acid.[3] Ibotenic acid produced more localized and consistent lesions and was less prone to inducing seizures, making it an invaluable instrument for experimental neurobiology.[3]

Mechanism of Action: The Excitotoxic Cascade

Ibotenic acid exerts its neurotoxic effects primarily by acting as a potent agonist at N-methyl-D-aspartate (NMDA) and, to a lesser extent, metabotropic glutamate receptors.[4][5] This agonism initiates a cascade of events, now famously known as the excitotoxic cascade, which ultimately leads to neuronal demise.

The binding of ibotenic acid to the NMDA receptor triggers the opening of its associated ion channel, leading to a massive influx of calcium ions (Ca²⁺) into the neuron.[6] While Ca²⁺ is a vital second messenger in healthy neurons, its uncontrolled entry overwhelms the cell's buffering and extrusion capacities. This pathological increase in intracellular Ca²⁺ activates a host of downstream enzymes that contribute to cellular damage. These include:

-

Phospholipases: These enzymes break down the cell membrane, leading to the production of arachidonic acid and the generation of reactive oxygen species (ROS), which cause oxidative stress.

-

Proteases: Calcium-dependent proteases such as calpains are activated, which then degrade essential cytoskeletal and enzymatic proteins.

-

Nitric Oxide Synthase (NOS): The activation of neuronal NOS (nNOS) leads to the production of nitric oxide (NO), a highly reactive free radical that can damage DNA and proteins.[4]

The culmination of these processes is a state of severe cellular stress, mitochondrial dysfunction, and ultimately, programmed cell death (apoptosis) or necrosis.

Signaling Pathway Diagram

References

- 1. Editorial: Excitotoxicity Turns 50. The Death That Never Dies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Going the Extra (Synaptic) Mile: Excitotoxicity as the Road Toward Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ibotenic acid-induced neuronal degeneration: a morphological and neurochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Studies of Ibotenic Acid-Induced Neuronal Lesions: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ibotenic acid, a potent neurotoxin originally isolated from the Amanita muscaria mushroom, serves as a powerful tool in neuroscience research for creating discrete, excitotoxic lesions in the central nervous system.[1][2] As a structural analog of the excitatory neurotransmitter glutamate, ibotenic acid exerts its neurotoxic effects primarily through the overstimulation of N-methyl-D-aspartate (NMDA) and metabotropic glutamate receptors.[1][3][4] This leads to a cascade of intracellular events culminating in neuronal death, a process termed excitotoxicity. The resulting lesions are characterized by the selective loss of neuronal cell bodies while sparing axons of passage and terminals from extrinsic neurons, making it an invaluable model for studying the functional roles of specific brain regions and for mimicking the neuropathological features of various neurodegenerative diseases.[4][5] This guide provides a comprehensive overview of the foundational studies of ibotenic acid-induced neuronal lesions, with a focus on its mechanism of action, experimental protocols, and the resultant neurochemical and behavioral consequences.

Mechanism of Action: The Excitotoxic Cascade

The neurotoxicity of ibotenic acid is a multi-step process initiated by its agonistic activity at glutamate receptors. This leads to excessive neuronal depolarization and a breakdown of ion homeostasis, triggering a cascade of deleterious intracellular events.

Receptor Activation and Calcium Influx

Ibotenic acid is a potent agonist of NMDA receptors and group I and II metabotropic glutamate receptors.[1] Its neurotoxic effects are primarily mediated through the activation of NMDA receptors.[1][4] The binding of ibotenic acid to NMDA receptors leads to the opening of their associated ion channels, resulting in a massive influx of calcium (Ca²⁺) into the neuron.[1][6]

Downstream Signaling Pathways

The excessive intracellular Ca²⁺ concentration triggers a number of downstream signaling pathways that contribute to neuronal damage:

-

Enzyme Activation: Elevated Ca²⁺ levels activate various enzymes, including Ca²⁺/calmodulin-dependent protein kinase II (CaM-KII), which in turn phosphorylates multiple downstream targets, disrupting cellular function.[1]

-

Oxidative Stress: The calcium overload enhances the mitochondrial electron transport system, leading to the excessive production of reactive oxygen species (ROS).[1] These free radicals cause significant damage to cellular components, including lipids, proteins, and DNA.

-

Mitochondrial Dysfunction: Mitochondria play a crucial role in buffering intracellular Ca²⁺. However, excessive calcium uptake by mitochondria can lead to the opening of the mitochondrial permeability transition pore (mPTP), dissipation of the mitochondrial membrane potential, and the release of pro-apoptotic factors like cytochrome c.

-

Inflammatory Response: Ibotenic acid-induced neuronal death triggers a robust inflammatory response characterized by the activation of microglia and astrocytes.[7][8] Activated microglia release pro-inflammatory cytokines, such as interleukin-1β (IL-1β), which can exacerbate neuronal damage.[8]

The culmination of these events is neuronal death, which can occur through both necrotic and apoptotic pathways.

Experimental Protocols

The creation of reliable and reproducible ibotenic acid-induced lesions requires careful attention to surgical and procedural details. The following protocols are generalized from multiple studies and should be adapted for specific research questions and target brain regions.

Animal Models and Housing

-

Species: Wistar and Sprague-Dawley rats are commonly used.[9][10][11]

-

Age and Weight: The age and weight of the animals will depend on the experimental goals. Neonatal lesions are often used to model neurodevelopmental disorders, while adult lesions are used to study the effects of acute neuronal loss.[9]

-

Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[10]

Preparation of Ibotenic Acid Solution

-

Solvent: Ibotenic acid is typically dissolved in phosphate-buffered saline (PBS) at a pH of 7.4.[1]

-

Concentration: A common concentration is 10 µg/µl.[11]

-

Storage: The solution can be stored frozen for up to a year without loss of toxicity.[1]

Stereotaxic Surgery

-

Anesthesia: Animals are anesthetized with an appropriate agent, such as sodium pentobarbital.[11]

-

Stereotaxic Apparatus: The animal is placed in a stereotaxic frame.

-

Coordinates: The stereotaxic coordinates for the target brain region are determined from a rat brain atlas (e.g., Paxinos and Watson). For example, for the CA1 region of the hippocampus, coordinates might be AP: -3.0 mm from bregma, L: ±2.0 mm from midline, and V: -2.8 mm from the skull surface.[10]

-

Injection: A microsyringe is used to inject a small volume of the ibotenic acid solution (e.g., 0.05-0.1 µl) at a slow rate (e.g., 0.1 µl/min).[1] The needle is left in place for a few minutes after the injection to allow for diffusion.

-

Post-operative Care: The incision is sutured, and the animal is monitored during recovery.

Histological Verification

Following the completion of behavioral and neurochemical analyses, the brains are processed for histological verification of the lesion site and extent. This is typically done using staining methods such as Cresyl violet to visualize neuronal cell bodies.

Quantitative Data

The following tables summarize quantitative data from studies investigating the effects of ibotenic acid-induced lesions.

Table 1: Neurochemical Changes Following Ibotenic Acid Lesions

| Brain Region | Neurotransmitter/Metabolite | Time Post-Lesion | Change | Reference |

| Nucleus Accumbens | Dopamine (DA) | 14 days | Decreased | [12] |

| Nucleus Accumbens | Dopamine (DA) | 28 days | Increased | [12] |

| Medial Prefrontal Cortex | Dihydroxyphenylacetic acid (DOPAC) | 28 days | Reduced | [12] |

| Medial Prefrontal Cortex | Homovanillic acid (HVA) | 28 days | Reduced | [12] |

| Medial Prefrontal Cortex | DOPAC/DA ratio | 28 days | Reduced | [12] |

| Hippocampus | Glutamic Acid | 4 hours | Decreased | [13][14] |

| Brain Stem | Glutamic Acid | 4 hours | Decreased | [13][14] |

| Cerebral Cortex | Epinephrine | 20 minutes | Decreased | [13][14] |

| Brain Stem | Choline | 4 hours | Decreased | [13][14] |

| Brain Stem | Homovanillic Acid | 4 hours | Increased | [13][14] |

| Frontal and Parietal Cortex | Acetylcholinesterase (AChE) | 1 week | ~60% decrease | [15] |

| Frontal and Parietal Cortex | [³H]hemicholinium-3 binding | 1 week | ~30% reduction | [15] |

Table 2: Behavioral Changes Following Ibotenic Acid Lesions

| Lesion Site | Behavioral Test | Outcome | Reference |

| Ventral Hippocampus (neonatal) | Social Interaction Test | Decreased time in social interaction | [9][16] |

| Ventral Hippocampus (neonatal) | Social Interaction Test | Enhanced aggressive behavior | [9][16] |

| Ventral Hippocampus | Spontaneous Locomotion | Increased 28 days post-lesion | [12] |

| Ventral Hippocampus | Amphetamine-induced Locomotion | Augmented 14 and 28 days post-lesion | [12] |

| Medial Prefrontal Cortex | Open Field Test | Hyperactivity in a novel environment | [17] |

| Medial Zona Incerta | Lordosis Behavior | Significant attenuation | [11] |

| Dorsal Prefrontal Cortex | Cocaine-induced Behavioral Sensitization | Blocked expression | [18] |

Conclusion

Ibotenic acid-induced neuronal lesions remain a cornerstone of experimental neuroscience, providing a robust and reliable method for investigating the functional neuroanatomy of the brain and for modeling neurodegenerative conditions. A thorough understanding of its mechanism of action, meticulous application of experimental protocols, and comprehensive analysis of the resulting neurochemical and behavioral changes are essential for the successful application of this powerful research tool. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals seeking to utilize ibotenic acid lesioning in their studies. Further research into the detailed molecular cascades of excitotoxicity and the long-term consequences of these lesions will continue to refine our understanding of brain function and pathology.

References

- 1. Ibotenic acid - Wikipedia [en.wikipedia.org]

- 2. Ibotenic_acid [bionity.com]

- 3. Intrahippocampal Administration of Ibotenic Acid Induced Cholinergic Dysfunction via NR2A/NR2B Expression: Implications of Resveratrol against Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Discovery and Characterization of Targeted Perikaryal-Specific Brain Lesions With Excitotoxins [frontiersin.org]

- 5. Ibotenic acid-induced neuronal degeneration: a morphological and neurochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An investigation into the early stages of the inflammatory response following ibotenic acid-induced neuronal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NEUROINFLAMMATION IS ASSOCIATED WITH CHANGES IN GLIAL MGLUR5 EXPRESSION AND THE DEVELOPMENT OF NEONATAL EXCITOTOXIC LESIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Social behaviour in rats lesioned with ibotenic acid in the hippocampus: quantitative and qualitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mjms.modares.ac.ir [mjms.modares.ac.ir]

- 11. digitalcommons.iwu.edu [digitalcommons.iwu.edu]

- 12. Ibotenic acid lesion of the ventral hippocampus differentially affects dopamine and its metabolites in the nucleus accumbens and prefrontal cortex in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Preliminary study on the time-correlation changes in brain neurotransmitters of mice exposed to mushroom toxin ibotenic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Ibotenic acid lesion of nucleus basalis magnocellularis differentially affects cholinergic, glutamatergic and GABAergic markers in cortical rat brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Effects of ibotenic acid lesion of the medial prefrontal cortex on dopamine agonist-related behaviors in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Ibotenic acid lesions of the dorsal prefrontal cortex disrupt the expression of behavioral sensitization to cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biochemical Conversion of Ibotenic Acid to Muscimol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibotenic acid, a neurotoxic non-selective glutamate receptor agonist found in Amanita mushrooms, serves as a prodrug to the more stable and potent GABAA receptor agonist, muscimol. The conversion of ibotenic acid to muscimol is a critical decarboxylation reaction that can be achieved through both enzymatic and non-enzymatic methods. This technical guide provides an in-depth overview of the biochemical pathway, detailed experimental protocols for the conversion and purification of muscimol, and a summary of the quantitative data available. Furthermore, this guide includes visual representations of the biochemical pathway and experimental workflows to facilitate a comprehensive understanding of the process.

The Biochemical Pathway: Decarboxylation of Ibotenic Acid

The fundamental transformation of ibotenic acid to muscimol involves the removal of a carboxyl group (-COOH) from the alpha-carbon of the amino acid moiety of ibotenic acid, releasing carbon dioxide (CO₂). This reaction can be catalyzed by enzymes or induced by heat and acidic conditions.

Enzymatic Decarboxylation

Recent research has identified a biosynthetic gene cluster in Amanita muscaria that includes a gene encoding a decarboxylase, termed IboD , which is responsible for the conversion of ibotenic acid to muscimol[1]. While the precise catalytic mechanism of IboD is still under investigation, it is classified as a decarboxylase, suggesting a mechanism analogous to other amino acid decarboxylases[1].

In addition to the natively occurring IboD, glutamate decarboxylase (GAD) , an enzyme readily available from various biological sources, has been shown to effectively catalyze the decarboxylation of ibotenic acid[2][3]. This enzymatic conversion is dependent on the presence of the cofactor pyridoxal-5-phosphate (PALP)[3]. The proposed mechanism involves the formation of a Schiff base between the amino group of ibotenic acid and PALP, which facilitates the departure of the carboxyl group as CO₂.

Non-Enzymatic Decarboxylation

Ibotenic acid can be decarboxylated non-enzymatically through the application of heat, particularly in an acidic environment[3][4]. The reaction rate is significantly influenced by pH and temperature. Lowering the pH of the solution creates an environment that favors the protonation of the carboxylate group, making it a better leaving group.

A noteworthy and highly efficient method for the conversion of ibotenic acid to muscimol involves treatment with tritiated water (³H₂O) or deuterated water (D₂O) in dimethyl sulfoxide (DMSO) at ambient temperature[5][6][7]. This method's simplicity and high yield make it an attractive option for radiosynthesis of muscimol for research purposes. The exact mechanism for this dramatic solvent and radiolytic rate acceleration is still being explored[7].

Quantitative Data Summary

The following table summarizes the quantitative data gathered from various studies on the conversion of ibotenic acid to muscimol.

| Method | Conditions | Ibotenic Acid to Muscimol Ratio (Final) | Half-life of Ibotenic Acid | Reference(s) |

| Non-Enzymatic | ||||

| Boiling in water (pH 7.4, 100°C) | 1 hour | ~20% conversion | 10 hours | [8] |

| Boiling in acidic water (pH 2.7, 100°C) | 1 hour | 82:18 | 60 minutes | [8] |

| Boiling in acidic water (pH 2.7, 100°C) | 2 hours | 97:3 | 24 minutes | [8] |

| Boiling in acidic water (pH 2.7, 100°C) | 3 hours | 99:1 | 24 minutes | [8] |

| Drying of fungal tissue | N/A | Highly variable, ~3:2 | N/A | [2] |

| Enzymatic | ||||

| Glutamate Decarboxylase (GAD) | 37°C, 2 hours (with PALP) | 92.77:1 | N/A |

Experimental Protocols

Non-Enzymatic Decarboxylation via Acidic Hydrolysis

This protocol describes a common method for the decarboxylation of ibotenic acid from Amanita mushroom material.

Materials:

-

Dried and powdered Amanita muscaria caps

-

Deionized water

-

Hydrochloric acid (HCl) or Citric Acid

-

pH meter or pH strips

-

Heating mantle with a stirrer

-

Round bottom flask

-

Condenser

-

Filter paper and funnel or vacuum filtration apparatus

-

Rotary evaporator

Procedure:

-

Extraction: Suspend the powdered mushroom material in deionized water (e.g., 10 g in 200 mL) in a round bottom flask.

-

pH Adjustment: While stirring, slowly add HCl or citric acid to the suspension to adjust the pH to approximately 2.5 - 3.0.

-

Reflux: Attach a condenser to the round bottom flask and heat the mixture to boiling using a heating mantle. Maintain a gentle reflux for 2-3 hours.

-

Filtration: Allow the mixture to cool to room temperature. Filter the mixture through filter paper to remove the solid mushroom material. Wash the solid residue with a small amount of acidic water (pH 2.5-3.0) to ensure complete extraction of the products.

-

Concentration: The resulting filtrate containing muscimol and any remaining ibotenic acid can be concentrated using a rotary evaporator.

Purification of Muscimol

The following is a general procedure for the purification of muscimol from the crude extract obtained after decarboxylation.

Materials:

-

Crude muscimol extract

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis MAX)

-

Methanol

-

Water

-

Ammonium hydroxide

-

Trifluoroacetic acid (TFA)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., TSK-GEL Amide-80)

Procedure:

-

Sample Preparation: Dilute the concentrated crude extract with a water/methanol mixture (1:1).

-

Solid-Phase Extraction (SPE):

-

Condition an Oasis MAX SPE cartridge according to the manufacturer's instructions.

-

Load the diluted extract onto the cartridge.

-

Wash the cartridge with water and then methanol to remove impurities.

-

Elute the muscimol and any remaining ibotenic acid with a solution of 0.05% trifluoroacetic acid in methanol[9].

-

-

HPLC Purification:

-

The eluted fraction can be further purified using preparative HPLC.

-

A hydrophilic interaction liquid chromatography (HILIC) column, such as a TSK-GEL Amide-80, is suitable for separating the polar compounds ibotenic acid and muscimol[10][11].

-

The mobile phase typically consists of a gradient of acetonitrile and an aqueous buffer (e.g., 0.5% formic acid)[5][10].

-

Collect the fractions corresponding to the muscimol peak.

-

-

Analysis and Characterization: The purity of the final product should be assessed using analytical HPLC, and its identity confirmed by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[5][9][10][11][12][13]. The ion transitions for muscimol in MS are typically m/z 115→98.1[5][10][11].

Visualizations

Caption: Biochemical pathways for the conversion of ibotenic acid to muscimol.

Caption: Experimental workflow for muscimol production and purification.

Caption: Simplified signaling pathways of ibotenic acid and muscimol.

References

- 1. Ibotenic Acid Biosynthesis in the Fly Agaric Is Initiated by Glutamate Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20140004084A1 - Method for producing muscimol and/or reducing ibotenic acid from amanita tissue - Google Patents [patents.google.com]

- 3. Excitatory amino acids: studies on the biochemical and chemical stability of ibotenic acid and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2022187974A1 - Processes for extracting muscimol from amanita muscaria - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Ibotenic acid: on the mechanism of its conversion to [3H] muscimol | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. Determination of ibotenic acid and muscimol, the Amanita mushroom toxins, in human serum by liquid chromatography–tandem mass spectrometry | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Analysis of ibotenic acid and muscimol in Amanita mushrooms by hydrophilic interaction liquid chromatography–tandem mass spectrometry | Semantic Scholar [semanticscholar.org]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. Determination of muscimol and ibotenic acid in Amanita mushrooms by high-performance liquid chromatography and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Ibotenic Acid: A Technical Guide for its Application as a Neurotoxic Research Tool

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of ibotenic acid, a powerful neurotoxin widely used in neuroscience research. It details its mechanism of action, experimental protocols for its use as a lesioning agent, and its specific effects on neural pathways. The information is intended to equip researchers with the foundational knowledge required to effectively and responsibly utilize ibotenic acid as a tool for investigating brain function and modeling neurological disorders.

Core Mechanism of Action

Ibotenic acid is a naturally occurring amino acid found in mushrooms like Amanita muscaria.[1] Structurally, it is a conformationally restricted analogue of the primary excitatory neurotransmitter, glutamate.[2] This structural similarity allows it to act as a potent, non-selective agonist at glutamate receptors, which is the basis for its neurotoxic effects.[1][3]

Excitotoxicity: The primary mechanism of ibotenic acid-induced neurotoxicity is excitotoxicity. By potently activating N-methyl-D-aspartate (NMDA) and metabotropic glutamate receptors (mGluRs), it causes excessive neuronal excitation.[1][4] This overstimulation leads to a massive influx of calcium (Ca²⁺) into the neuron.[1] The resulting calcium overload triggers a cascade of detrimental downstream events, including mitochondrial dysfunction, oxidative stress, and the activation of proteases and other catabolic enzymes, ultimately leading to neuronal cell death.[1][5]

Receptor Specificity: Ibotenic acid's action is not uniform across all glutamate receptors. It is a strong agonist for NMDA receptors, as well as Group I (mGluR1, mGluR5) and Group II (mGluR2, mGluR3) metabotropic glutamate receptors.[1] Conversely, it is only a weak agonist for AMPA and kainate receptors and is inactive at Group III mGluRs.[1] This profile distinguishes it from other excitotoxins like kainic acid.[2]

Selectivity for Neurons: A key advantage of ibotenic acid as a research tool is its selectivity for neuronal cell bodies. When injected directly into a brain region, it destroys intrinsic neurons while largely sparing glial cells and, critically, axons of passage from other brain regions that happen to traverse the injection site.[2][4][5][6] This allows for the creation of discrete, perikaryal-specific lesions, enabling researchers to study the function of a specific nucleus without confounding effects from severing connecting pathways.[4]

Metabolism to Muscimol: When administered systemically, or through in vivo decarboxylation, ibotenic acid can be converted into muscimol.[1][7] Muscimol is a potent agonist of the GABA-A receptor, the brain's primary inhibitory neurotransmitter system.[3][7] Therefore, the systemic effects of ibotenic acid can be complex, involving both excitotoxic stimulation and subsequent widespread inhibition via its metabolite.[7]

Figure 1: Signaling pathway of ibotenic acid-induced excitotoxicity.

Quantitative Data Summary

The efficacy and effects of ibotenic acid are dose-dependent. The following tables summarize its receptor profile and common experimental parameters.

Table 1: Ibotenic Acid Receptor Binding Profile

| Receptor Target | Activity | Potency | Reference |

|---|---|---|---|

| Ionotropic Glutamate | |||

| NMDA | Agonist | Strong | [1][3] |

| AMPA | Agonist | Weak | [1] |

| Kainate | Agonist | Weak | [1] |

| Metabotropic Glutamate | |||

| Group I (mGluR1, mGluR5) | Agonist | Strong | [1] |

| Group II (mGluR2, mGluR3) | Agonist | Strong | [1] |

| Group III | Agonist | Inactive | [1] |

| GABAergic |

| GABA-A (via muscimol) | Indirect Agonist | Potent |[1][7] |

Table 2: Common Experimental Parameters for Excitotoxic Lesions

| Parameter | Value / Description | Species | Reference |

|---|---|---|---|

| Route of Administration | Intracranial (Stereotaxic) | Rat, Mouse | [1][2][8] |

| Intraperitoneal (Systemic) | Mouse | [7][9] | |

| Concentration (Intracranial) | 1 mg/100 µL (in PBS) | Rat | [5] |

| Dosage (Intracranial) | 1 µg or 5 µg per site | Rat | [10] |

| Dosage (Systemic) | 16 mg/kg | Mouse | [7][9] |

| Injection Volume (Intracranial) | 0.05 - 0.1 µL | Rat | [1] |

| Injection Rate (Intracranial) | 0.1 µL / min | Rat | [1] |

| Vehicle / Solvent | Phosphate-Buffered Saline (PBS), pH 7.4 | Rat | [1] |

| Storage | Frozen in PBS solution | Rat |[1] |

Detailed Experimental Protocols

The successful use of ibotenic acid for creating targeted brain lesions requires meticulous surgical and handling procedures.

Preparation and Storage of Ibotenic Acid Solution

-

Reconstitution: Ibotenic acid is typically supplied as a powder. Reconstitute it in a sterile phosphate-buffered saline (PBS) solution to the desired concentration (e.g., 10 µg/µL). Ensure the pH is adjusted to and maintained at 7.4 to prevent precipitation and ensure physiological compatibility.[1]

-

Aliquoting: Divide the stock solution into single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Storage: Store the aliquots at -20°C or below. Under these conditions, the solution can be kept for up to a year with no significant loss of toxicity.[1]

Protocol for Stereotaxic Lesioning in Rats

This protocol describes a general procedure for creating a targeted excitotoxic lesion in a specific brain region, such as the hippocampus or nucleus basalis magnocellularis.

-

Animal Preparation: Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine cocktail) and mount it in a stereotaxic frame. Ensure the head is level by checking the coordinates for bregma and lambda.

-

Surgical Site Preparation: Shave the scalp, and sterilize the area with an antiseptic solution. Make a midline incision to expose the skull.

-

Craniotomy: Using a stereotaxic atlas for the specific rat strain and age, identify the anterior-posterior (AP) and medial-lateral (ML) coordinates for the target brain region.[8] Use a dental drill to create a small burr hole in the skull at these coordinates, being careful not to damage the underlying dura mater.

-

Injection:

-

Lower a Hamilton syringe with a fine-gauge needle to the dorsal-ventral (DV) coordinate of the target site.[8]

-

Infuse the ibotenic acid solution slowly, at a rate of approximately 0.1 µL/min, to allow for diffusion and minimize mechanical damage.[1]

-

After the infusion is complete, leave the needle in place for an additional 5-10 minutes to prevent backflow up the injection tract upon withdrawal.

-

Slowly retract the needle.

-

-

Post-Operative Care: Suture the incision and provide post-operative analgesia and care according to approved animal welfare protocols. Monitor the animal for recovery. Behavioral testing can typically commence after a recovery period of 7-14 days.

Figure 2: General experimental workflow for creating excitotoxic lesions.

Histological Verification

It is crucial to verify the location and extent of the lesion post-mortem.